molecular formula C7H14O2 B3368627 1,3-Dioxane, 2-ethyl-4-methyl- CAS No. 21464-76-6

1,3-Dioxane, 2-ethyl-4-methyl-

Cat. No.: B3368627
CAS No.: 21464-76-6
M. Wt: 130.18 g/mol
InChI Key: USYYVXJHBFSXQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxane, 2-ethyl-4-methyl- is an organic compound with the molecular formula C₇H₁₄O₂. It is a saturated six-membered heterocycle with two oxygen atoms at the 1- and 3-positions, and ethyl and methyl groups at the 2- and 4-positions, respectively. This compound is a derivative of 1,3-dioxane, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxane, 2-ethyl-4-methyl- can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of Brönsted or Lewis acid catalysts. The reaction typically involves the use of ethyl orthoformate and a catalytic amount of N-bromosuccinimide (NBS) via an in situ acetal exchange process . The reaction conditions are mild and can tolerate acid-sensitive groups.

Industrial Production Methods

Industrial production of 1,3-dioxane derivatives often employs continuous removal of water from the reaction mixture using a Dean-Stark apparatus in the presence of toluenesulfonic acid as a catalyst. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxane, 2-ethyl-4-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of nickel (Ni) or rhodium (Rh) catalysts.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.

    Reduction: H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃.

    Substitution: LiAlH₄, NaBH₄, RLi, RMgX.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Scientific Research Applications

1,3-Dioxane, 2-ethyl-4-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dioxane, 2-ethyl-4-methyl- involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the formation of a six-membered ring, which is less prone to hydrolysis compared to other cyclic acetals. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxane, 2-ethyl-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl and methyl groups enhances its stability and reactivity compared to its unsubstituted analogs .

Properties

IUPAC Name

2-ethyl-4-methyl-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-7-8-5-4-6(2)9-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYYVXJHBFSXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OCCC(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884798
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21464-76-6
Record name 2-Ethyl-4-methyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21464-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021464766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane, 2-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dioxane, 2-ethyl-4-methyl-
Reactant of Route 2
1,3-Dioxane, 2-ethyl-4-methyl-
Reactant of Route 3
1,3-Dioxane, 2-ethyl-4-methyl-
Reactant of Route 4
1,3-Dioxane, 2-ethyl-4-methyl-
Reactant of Route 5
1,3-Dioxane, 2-ethyl-4-methyl-
Reactant of Route 6
1,3-Dioxane, 2-ethyl-4-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.